N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
説明
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-23-17-12-15(7-9-18(17)28-13-21(3,4)20(23)24)22-29(25,26)19-10-8-16(27-5)11-14(19)2/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJSSRRSLCFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
The compound's molecular formula is , with a molecular weight of approximately 418.51 g/mol. Its structure includes a benzo[b][1,4]oxazepin core, which is known for various pharmacological activities. The following table summarizes its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit significant antimicrobial activity. For instance, derivatives of benzo[b][1,4]oxazepin have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that certain oxazepin derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria .
Inhibition of Enzymatic Activity
The compound's structural features suggest potential inhibition of key enzymes involved in metabolic pathways. For example, compounds structurally related to this sulfonamide have demonstrated inhibition of squalene synthase and farnesyl diphosphate synthase—enzymes critical for cholesterol biosynthesis. In vitro studies have shown IC50 values ranging from 0.54 nM to 150 µM for different derivatives against these enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented. Compounds similar to N-(5-ethyl...) have been reported to reduce inflammatory markers in cell cultures and animal models. This effect is often attributed to the modulation of cytokine production and the inhibition of pro-inflammatory pathways .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several benzo[b][1,4]oxazepin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfonamide moiety enhanced antibacterial activity significantly, with some compounds achieving MIC values as low as 32 µg/mL.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds against squalene synthase. The study revealed that certain derivatives exhibited potent inhibitory effects with IC50 values below 100 nM, suggesting a promising avenue for cholesterol-lowering therapies.
Discussion
The biological activity of N-(5-ethyl-3,3-dimethyl...) is promising due to its multifaceted effects on microbial growth and enzymatic activity. Its potential as an antimicrobial agent and enzyme inhibitor positions it as a candidate for further pharmacological exploration.
Q & A
(Basic) What are the key synthetic steps and optimization strategies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Critical steps include:
- Core formation : Cyclization under controlled temperatures (e.g., reflux in anhydrous solvents) to avoid side reactions .
- Sulfonylation : Reaction with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Chromatography (e.g., silica gel or HPLC) is essential for isolating intermediates and the final product .
- Yield optimization : Adjusting stoichiometry, solvent polarity, and reaction time. For example, using dimethylformamide (DMF) as a solvent improves sulfonamide coupling efficiency .
- Characterization : Confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
(Basic) Which spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : H NMR confirms proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm). C NMR identifies carbonyl (C=O) at ~170 ppm and sulfonamide sulfur environments .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 445.18) and fragments (e.g., loss of methoxy or ethyl groups) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm, C=O at ~1650 cm) .
(Advanced) How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., carbonic anhydrases) by simulating interactions between the compound’s sulfonamide group and zinc ions in active sites .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over time, evaluating hydrogen bonding and hydrophobic interactions .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., sulfonamide, oxazepine ring) for activity against specific receptors .
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., acetazolamide for carbonic anhydrase assays) .
- Meta-Analysis : Compare IC values across studies, adjusting for variables like solvent (DMSO vs. saline) or incubation time .
- Dose-Response Validation : Repeat experiments with gradient concentrations to confirm potency trends .
(Advanced) What strategies enhance selectivity in derivative design?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -Cl at the benzene ring) improves enzyme affinity .
- Steric modifications : Bulky substituents (e.g., isopropyl instead of ethyl) reduce off-target binding .
- Click Chemistry : Azide-alkyne cycloaddition adds functional groups (e.g., triazoles) for targeted interactions .
(Basic) What chemical reactions are feasible for functionalizing this compound?
Methodological Answer:
- Oxidation : Convert allyl groups (if present) to epoxides using mCPBA (meta-chloroperbenzoic acid) .
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces double bonds in the oxazepine ring .
- Nucleophilic Substitution : Replace methoxy groups with amines (e.g., NH/CuI) .
(Advanced) How to determine enzyme inhibition mechanisms experimentally?
Methodological Answer:
- Enzyme Kinetics : Measure initial reaction rates (via UV-Vis spectroscopy) at varying substrate concentrations to identify competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- X-ray Crystallography : Resolve co-crystal structures to visualize binding modes (e.g., sulfonamide-Zn coordination) .
(Basic) How do solubility properties affect bioassay outcomes?
Methodological Answer:
- Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (≥10 mM stock solutions) .
- Bioassay Optimization : Use ≤1% DMSO in cell-based assays to avoid cytotoxicity. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .
(Advanced) How to optimize synthetic routes for industrial scalability?
Methodological Answer:
- Flow Chemistry : Continuous synthesis reduces reaction time and improves yield (e.g., microreactors for sulfonamide coupling) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : In-line NMR monitors reaction progress in real time .
(Advanced) What in silico methods validate 3D conformation for target binding?
Methodological Answer:
- Quantum Mechanics (QM) : Gaussian software calculates optimized geometries and electrostatic potentials for the oxazepine ring .
- Docking Validation : Compare predicted binding poses with experimental crystallographic data (e.g., PDB ID 3KSX for carbonic anhydrase) .
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy .
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